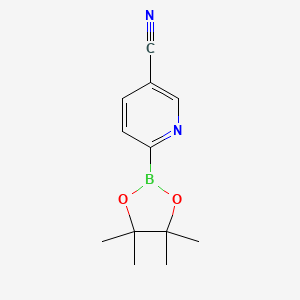
4-Chloro-3-(trifluoromethoxy)benzonitrile
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is 4-chloro-3-(trifluoromethoxy)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-3-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a solid at room temperature . The compound should be stored at 2-8°C .
科研应用
1. Application in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. Research shows that 4-TB significantly improves the cyclic stability of these batteries. This additive helps to form a low-impedance protective film on the cathode, enhancing its performance and efficiency (Huang et al., 2014).
2. Molecular Packing Properties in Solution
Studies on benzonitrile oxides, including chloro and fluoro derivatives, have revealed their ability to form various dimers in solution. This research has implications for understanding the solid-state chemistry of these compounds, which is crucial for developing materials with specific molecular properties (Ojala et al., 2017).
3. Role as Proton Donors in Electrochemical Studies
Chloro and hydroxy derivatives of benzonitrile have been recognized as effective proton donors in electrochemical studies in aprotic solutions. This finding is particularly relevant for the protonation of species in various electrochemical reactions (Sokolová et al., 2012).
4. Applications in Heterogeneous and Homogeneous Catalytic Reduction
Research involving Co(III) corroles in the reduction of dioxygen has shown the potential application of benzonitrile derivatives in both heterogeneous and homogeneous catalytic systems. This has implications for the development of efficient catalysts in various chemical processes (Kadish et al., 2008).
5. Synthesis of Fluorine-Containing Compounds
Studies have demonstrated the successful synthesis of fluorine-containing compounds, including those with benzonitrile and acetonitrile oxides. These findings are crucial for advancing the field of fluorine chemistry, which has wide-ranging applications in pharmaceuticals and materials science (Kovtonyuk et al., 2012).
6. The Trifluoromethoxy Group as an Electron-Withdrawing Substituent
Research on the trifluoromethoxy group, a component of 4-Chloro-3-(trifluoromethoxy)benzonitrile, highlights its role as a potent electron-withdrawing substituent. This property is significant for understanding and manipulating the reactivity and stability of organic compounds (Castagnetti & Schlosser, 2002).
Safety And Hazards
The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
性质
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSOYAYOGSZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590658 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)benzonitrile | |
CAS RN |
886501-50-4 |
Source


|
| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)








![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)
